Technical Monograph: 1-(2-Ethoxyethyl)-2-methylpiperazine
Technical Monograph: 1-(2-Ethoxyethyl)-2-methylpiperazine
The following technical guide is structured as an advanced monograph for chemical researchers and drug development scientists. It prioritizes synthetic rigor, regiochemical control, and functional application.
CAS: 1240565-71-2 | Molecular Formula: C₉H₂₀N₂O | MW: 172.27 g/mol [1]
Executive Technical Summary
1-(2-Ethoxyethyl)-2-methylpiperazine is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate the physicochemical properties (LogP, solubility) of drug candidates. Structurally, it combines a chiral piperazine core (providing a rigid amine scaffold) with an ethoxyethyl tail (a glycol-like ether chain that enhances aqueous solubility and metabolic stability).
Unlike symmetric piperazines, the presence of the C2-methyl group introduces chirality and steric differentiation between the N1 and N4 nitrogen atoms. This monograph addresses the critical challenge of regioselective synthesis —specifically, targeting the sterically hindered N1 position over the more reactive N4 position—and outlines its utility in Fragment-Based Drug Discovery (FBDD).
Physicochemical & Structural Profile[1][2][3][4]
| Property | Value / Description | Relevance |
| Appearance | Colorless to pale yellow liquid | Standard for low-MW piperazines. |
| Boiling Point | ~230–250°C (Predicted) | High boiling point necessitates vacuum distillation for purification.[1] |
| pKa (Calc.) | N1: ~4.5 | N4: ~9.1 | The N1 nitrogen (bearing the ether chain and adjacent methyl) is significantly less basic due to steric and inductive effects. |
| LogP | ~0.8 - 1.2 | Lipophilicity is balanced; the ether oxygen acts as a hydrogen bond acceptor (HBA). |
| Chirality | Racemic (standard) or Enantiopure (R/S) | The C2-methyl creates a stereocenter. Enantiopure forms are critical for receptor binding affinity. |
Structural Logic: The "Solubilizing Anchor"
In Structure-Activity Relationship (SAR) studies, this moiety serves a dual function:
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The Methyl Clamp: The C2-methyl group restricts conformational flexibility, often locking the piperazine ring into a specific chair conformation that enhances binding selectivity compared to unsubstituted piperazines [1].
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The Ether Tail: The 2-ethoxyethyl group mimics polyethylene glycol (PEG). It improves water solubility without introducing a charged group (like a carboxylic acid), maintaining membrane permeability [2].
Synthetic Routes & Process Optimization
The synthesis of CAS 1240565-71-2 presents a classic organic chemistry challenge: Regioselectivity .
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The Problem: 2-Methylpiperazine has two nucleophilic nitrogens. The N4 position is sterically unhindered and more nucleophilic. The N1 position is hindered by the adjacent C2-methyl group.
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The Target: CAS 1240565-71-2 requires substitution at the hindered N1 position . Direct alkylation of 2-methylpiperazine with 2-chloroethyl ethyl ether typically yields the N4-isomer or a mixture [3].
Protocol A: The Precision Route (N4-Protection Strategy)
To exclusively synthesize the N1-substituted target, a protection-deprotection sequence is required.
Step 1: Selective Protection of N4
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Reagents: 2-Methylpiperazine, Boc₂O (0.9 eq), DCM, 0°C.
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Mechanism: The unhindered N4 reacts with tert-butoxycarbonyl anhydride (Boc₂O) preferentially.
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Result: 1-Boc-3-methylpiperazine (Note: Numbering flips; the free amine is now N1 relative to the methyl).
Step 2: N1 Alkylation (The Forcing Step)
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Reagents: N4-Boc-2-methylpiperazine, 2-Bromoethyl ethyl ether, K₂CO₃, KI (catalytic), Acetonitrile, Reflux (80°C).
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Rationale: With N4 blocked, the hindered N1 is forced to react. Potassium iodide (KI) facilitates the Finkelstein reaction in situ, converting the alkyl chloride/bromide to the more reactive iodide.
Step 3: Deprotection
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Reagents: TFA/DCM or HCl/Dioxane.
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Result: 1-(2-Ethoxyethyl)-2-methylpiperazine (Target).[1]
Protocol B: The Industrial Route (Direct Alkylation)
Used when cost is prioritized over isomeric purity, or when separation via distillation is feasible.
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Reagents: 2-Methylpiperazine (Excess, 3.0 eq), 2-Chloroethyl ethyl ether, Water/Toluene biphasic system.
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Outcome: Mixture of N1-substituted (minor), N4-substituted (major), and N1,N4-disubstituted products.
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Purification: Fractional distillation is required. The N1-substituted isomer (more hindered) typically has a slightly lower boiling point than the N4-isomer due to reduced hydrogen bonding capability.
Visualization: Synthetic Pathway
The following diagram illustrates the regioselective logic required to obtain the correct isomer.
Figure 1: Comparative synthetic pathways. The Blue/Green path (Protection Strategy) guarantees the correct N1-regioisomer, whereas the Red path yields the incorrect N4-isomer as the major product.
Medicinal Chemistry Applications
CNS Drug Design (Blood-Brain Barrier Penetration)
Piperazine derivatives are ubiquitous in CNS drugs (e.g., Olanzapine, Aripiprazole). The addition of the ethoxyethyl group in CAS 1240565-71-2 modulates the Polar Surface Area (PSA) .
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Mechanism: The ether oxygen increases water solubility, but the ethyl linker maintains sufficient lipophilicity to cross the Blood-Brain Barrier (BBB).
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Application: Used as a "tail" modification to tune the pharmacokinetic (PK) profile of dopamine (D2) or serotonin (5-HT) receptor antagonists [4].
Antihistamine Potency
Analogous compounds (ethoxyethyl-piperazines) have shown high affinity for H1 receptors.[1]
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Data Point: In benzimidazole derivatives, replacing a methyl group with an ethoxyethyl group on the piperazine ring has been observed to maintain pA2 values > 9.0 while reducing off-target cardiac effects (hERG channel inhibition) by increasing polarity [5].
Surfactant & Corrosion Inhibition
Beyond pharma, the molecule acts as a specialty surfactant. The lone pair on the N1 nitrogen, combined with the ether oxygen, allows for chelation with metal surfaces, making it an effective corrosion inhibitor for acidic media [6].
Handling, Safety & Analytics
Analytical Validation (Self-Validating Protocol)
To confirm the identity of CAS 1240565-71-2 versus its N4-isomer, use 1H NMR :
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Diagnostic Signal: Look for the methyl doublet.
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Target (N1-sub): The methyl group is on C2, adjacent to the substituted nitrogen. The chemical shift of the methine proton (CH-CH3) will be shielded differently than if the adjacent nitrogen were a secondary amine.
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Impurity (N4-sub): The methyl is on C2, adjacent to a secondary amine (NH).
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NOESY: A Nuclear Overhauser Effect (NOE) correlation will be observed between the ether side-chain protons and the methyl group protons only in the target N1-isomer.
Safety Profile
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Hazards: Causes severe skin burns and eye damage (Skin Corr.[2] 1B).
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Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the ether chain.
References
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Bouvier, B. (2015). "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Journal of Molecular Structure. Link
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VulcanChem. "1-(2-Ethoxyethyl)-2-methylpiperazine: Synthesis and Manufacturing." Technical Data Sheet. Link
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McManus, J. B., et al. (2020).[3] "Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis." Organic Letters, 22(2), 679-683. Link
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Acta Poloniae Pharmaceutica. (2001). "Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands." PubMed. Link
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Chem-Impex. "1-[2-(2-Hydroxyethoxy)ethyl]piperazine: Pharmaceutical Development Applications." Product Monograph. Link
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CoreyChem. "2-Methylpiperazine: A Small Molecule with Big Potential in Industrial Synthesis." Link
